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An In-depth Technical Guide to 1-(4-
Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic diol, has garnered interest in various

scientific fields due to its presence in natural sources and its potential biological activities. This

technical guide provides a comprehensive overview of its physical and chemical properties,

drawing from available data and predictive models. It is designed to serve as a foundational

resource for researchers and professionals engaged in drug discovery and development,

offering structured data, insights into its biological significance, and hypothetical experimental

frameworks.

Chemical Identity and Physical Properties
1-(4-Hydroxyphenyl)ethane-1,2-diol, also known as 4-hydroxyphenethylene glycol, is a

member of the phenols chemical class.[1] Its core structure consists of a benzene ring

substituted with a hydroxyl group and an ethane-1,2-diol moiety.

Table 1: General and Predicted Physical Properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol
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Property Value Source

IUPAC Name
1-(4-hydroxyphenyl)ethane-

1,2-diol
[1]

Synonyms
4-Hydroxyphenethylene glycol,

4-Hydroxyphenylglycol, pHPG
[1][2]

CAS Registry Number 2380-75-8 [2]

Molecular Formula C₈H₁₀O₃ [2]

Molecular Weight 154.16 g/mol [2]

XlogP (Predicted) -0.9 [2]

Topological Polar Surface Area

(TPSA)
60.7 Å² [2]

Hydrogen Bond Donors 3 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 2 [2]

Note: Experimental data for melting point, boiling point, and aqueous solubility are not readily

available in the reviewed literature. The principle of "like dissolves like" suggests that due to the

presence of polar hydroxyl groups, it would exhibit some solubility in polar solvents like water.

[3][4][5][6]

Chemical Properties and Reactivity
The chemical behavior of 1-(4-Hydroxyphenyl)ethane-1,2-diol is dictated by its constituent

functional groups: the phenolic hydroxyl group and the vicinal diol.

Phenolic Acidity: The hydroxyl group attached to the benzene ring imparts acidic properties

to the molecule, making it susceptible to deprotonation in the presence of a base. The pKa

value, while not experimentally determined for this specific compound, is influenced by the

electronic nature of the substituents on the phenyl ring.
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Diol Reactivity: The ethane-1,2-diol moiety can undergo reactions typical of vicinal diols,

such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic

acids or their derivatives.

Aromatic Ring Reactions: The benzene ring can participate in electrophilic aromatic

substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing

substituent.

Due to the lack of specific experimental stability data, it is recommended to handle the

compound under standard laboratory conditions, avoiding strong oxidizing agents and extreme

pH conditions.

Spectroscopic Data
While experimental spectra for 1-(4-Hydroxyphenyl)ethane-1,2-diol are not widely published,

predicted spectral data can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

¹H-NMR

Aromatic protons (AA'BB' system), methine

proton (-CH(OH)-), methylene protons (-

CH₂(OH)), and hydroxyl protons. Chemical

shifts would be influenced by the solvent.

¹³C-NMR

Signals corresponding to the aromatic carbons

(with distinct shifts for the carbon bearing the

hydroxyl group and the carbon attached to the

diol side chain), and the two carbons of the

ethane-1,2-diol moiety.

IR Spectroscopy

Characteristic absorption bands for O-H

stretching (broad, due to hydrogen bonding), C-

O stretching (phenol and alcohol), and aromatic

C-H and C=C stretching.

Mass Spectrometry

A molecular ion peak corresponding to its

molecular weight, along with fragmentation

patterns resulting from the loss of water,

formaldehyde, and other characteristic

fragments of the phenolic and diol moieties.

Biological Activity and Potential Signaling Pathways
The (S)-enantiomer of 1-(4-Hydroxyphenyl)ethane-1,2-diol has been identified as an active

constituent in the aerial parts of Angelica sinensis.[7] It has demonstrated notable biological

activities, including:

Antibacterial Activity: Significantly inhibits the growth of Aeromonas hydrophila.[7]

Anticoagulative and Antibiotic Activities: These have also been reported, though the

underlying mechanisms are not fully elucidated.[7]

Hypothetical Antibacterial Mechanism
The precise mechanism of its antibacterial action against Aeromonas hydrophila is not yet

defined. However, based on the known mechanisms of other phenolic compounds, a plausible

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1229309?utm_src=pdf-body
https://www.medchemexpress.com/s-1-4-hydroxyphenyl-ethane-1-2-diol.html
https://www.medchemexpress.com/s-1-4-hydroxyphenyl-ethane-1-2-diol.html
https://www.medchemexpress.com/s-1-4-hydroxyphenyl-ethane-1-2-diol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hypothesis involves the disruption of the bacterial cell membrane integrity or the inhibition of

essential bacterial enzymes.

1-(4-Hydroxyphenyl)ethane-1,2-diol

Aeromonas hydrophila Antibacterial Effect

1-(4-Hydroxyphenyl)ethane-1,2-diol
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Interaction
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Binding

Membrane Disruption
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Inhibition of Growth

Click to download full resolution via product page

Caption: Hypothetical antibacterial mechanism of 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Experimental Protocols (Hypothetical)
Due to the absence of specific published protocols for this compound, the following sections

outline generalized experimental methodologies that could be adapted for its synthesis and

characterization.

Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol
A potential synthetic route could involve the dihydroxylation of 4-vinylphenol.

Reaction Scheme:

4-Vinylphenol + Oxidizing Agent → 1-(4-Hydroxyphenyl)ethane-1,2-diol

Materials:

4-Vinylphenol

Osmium tetroxide (catalytic amount)

N-Methylmorpholine N-oxide (NMO) as a co-oxidant
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Acetone/Water solvent mixture

Sodium sulfite

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 4-vinylphenol in a mixture of acetone and water.

Add NMO to the solution.

Add a catalytic amount of osmium tetroxide.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Quench the reaction by adding sodium sulfite and stir for 30 minutes.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 1-(4-
hydroxyphenyl)ethane-1,2-diol.
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Start: 4-Vinylphenol

Dissolve in Acetone/Water with NMO

Add OsO4 (catalytic)

Stir at Room Temperature

Quench with Sodium Sulfite

Extract with Ethyl Acetate

Wash with Brine & Dry

Concentrate in vacuo

Purify by Column Chromatography

End: 1-(4-Hydroxyphenyl)ethane-1,2-diol

Click to download full resolution via product page

Caption: A potential workflow for the synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol.
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Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount

of the purified solid is packed into a capillary tube and heated slowly. The temperature range

over which the solid melts is recorded.

Determination of Aqueous Solubility
The shake-flask method can be employed. An excess amount of the compound is added to a

known volume of water in a sealed container. The mixture is agitated at a constant temperature

until equilibrium is reached. The suspension is then filtered, and the concentration of the solute

in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or HPLC.

Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound is titrated

with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a

calibrated pH meter. The pKa is the pH at the half-equivalence point.

Conclusion
1-(4-Hydroxyphenyl)ethane-1,2-diol is a compound with interesting biological activities that

warrant further investigation. While there is a scarcity of published experimental data on its

physical and chemical properties, this guide provides a solid foundation based on predicted

values and established chemical principles. The outlined hypothetical experimental protocols

offer a starting point for researchers aiming to synthesize and characterize this molecule.

Further studies are essential to elucidate its mechanisms of action and to fully assess its

potential in drug development and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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